molecular formula C19H14N2O B5803080 N-9H-fluoren-2-ylisonicotinamide

N-9H-fluoren-2-ylisonicotinamide

Cat. No.: B5803080
M. Wt: 286.3 g/mol
InChI Key: PHEVFRHVRUIOPA-UHFFFAOYSA-N
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Description

N-9H-Fluoren-2-ylisonicotinamide is a fluorene-derived compound characterized by an isonicotinamide group (a pyridine-4-carboxamide moiety) attached to the 2-position of the fluorene backbone. Fluorene derivatives are widely studied for their rigid planar structure, which enhances π-conjugation and stability, making them valuable in organic light-emitting diodes (OLEDs) and as intermediates in synthetic chemistry .

The synthesis of such compounds typically involves functionalization of the fluorene core via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) or nucleophilic substitutions . For example, 9,9-dimethyl-9H-fluoren-2-ylboronic acid, a related intermediate, is synthesized via bromination and Grignard reactions .

Properties

IUPAC Name

N-(9H-fluoren-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c22-19(13-7-9-20-10-8-13)21-16-5-6-18-15(12-16)11-14-3-1-2-4-17(14)18/h1-10,12H,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEVFRHVRUIOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-9H-fluoren-2-ylisonicotinamide with key analogs, focusing on molecular properties, substituents, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications References
This compound C₁₉H₁₄N₂O 286.33 (estimated) Isonicotinamide at C2 Pharmaceuticals, OLEDs (hypothetical)
N-9H-Fluoren-2-ylacetamide C₁₅H₁₃NO 223.27 Acetamide at C2 Carcinogenicity studies, chemical synthesis
N-9H-Fluoren-2-yl thiophene-2-carboxamide C₁₈H₁₃NOS 291.37 Thiophene-2-carboxamide at C2 Organic semiconductors, optoelectronics
9,9-Dimethyl-2-nitro-9H-fluorene C₁₅H₁₃NO₂ 239.27 Nitro and dimethyl groups at C2 and C9 Pharmaceutical intermediates, materials science
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]lysine C₂₅H₂₈N₂O₄ 420.50 Fmoc-protected lysine Peptide synthesis, biotechnology
N-Acetyl-N-9H-fluoren-2-ylacetamide C₁₇H₁₅NO₂ 265.31 Diacetamide at C2 Not specified; likely a synthetic intermediate

Key Observations:

Substituent Effects on Applications :

  • Electron-Withdrawing Groups (e.g., nitro in 9,9-dimethyl-2-nitro-9H-fluorene): Enhance stability and electron affinity, making such compounds suitable for optoelectronic devices .
  • Amide Derivatives (e.g., thiophene-2-carboxamide): Improve solubility and charge transport in OLEDs .
  • Fmoc-Protected Derivatives (e.g., Fmoc-lysine): Critical in solid-phase peptide synthesis for temporary amine protection .

Structural Rigidity vs. Flexibility :

  • Fluorene derivatives with 9,9-dimethyl or 9,9-diphenyl substitutions (e.g., CzFA in ) exhibit reduced steric hindrance, enhancing luminescence efficiency in OLEDs .
  • Unsubstituted fluorenes (e.g., N-9H-fluoren-2-ylacetamide) may exhibit higher reactivity in synthetic pathways .

Thermal and Optical Properties :

  • Compounds like N-(9,9-diphenyl-9H-fluoren-2-yl)-N,9-diphenyl-9H-carbazol-2-amine () show high thermal stability (decomposition temperatures >300°C) and broad UV-Vis absorption, ideal for optoelectronic layers .

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